2-[4-(2-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid
Description
2-[4-(2-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid is a heterocyclic compound featuring a tetrahydropyran (THP) ring substituted at the 4-position with a 2-methoxyphenyl group and an acetic acid moiety. The 2-methoxyphenyl group introduces electron-donating properties, while the acetic acid enhances solubility and reactivity.
Propriétés
IUPAC Name |
2-[4-(2-methoxyphenyl)oxan-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-17-12-5-3-2-4-11(12)14(10-13(15)16)6-8-18-9-7-14/h2-5H,6-10H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMAXRHTRYQFEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid typically involves the condensation of 2-methoxyphenyl derivatives with tetrahydropyran intermediates. One common method includes the use of 4-methoxyphenylglyoxal and Meldrum’s acid in a multicomponent reaction. The reaction proceeds in two steps: initial interaction of starting materials in acetonitrile (MeCN) followed by the formation of the desired product in acidic media .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to scale up the laboratory synthesis to industrial levels.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(2-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The acetic acid moiety can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Methoxybenzoic acid derivatives.
Reduction: Methoxyphenyl ethanol derivatives.
Substitution: Brominated or nitrated methoxyphenyl derivatives.
Applications De Recherche Scientifique
2-[4-(2-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[4-(2-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid involves its interaction with specific molecular targets. For instance, it has been studied for its binding affinity to alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes . The compound’s effects are mediated through the modulation of these receptors, influencing pathways related to smooth muscle contraction and neurotransmitter release.
Comparaison Avec Des Composés Similaires
Structural Analogs and Substituent Effects
The following compounds share the tetrahydropyran-acetic acid core but differ in substituents:
*Estimated based on substituent contributions (e.g., Cl ≈ +35.45 g/mol; OCH3 ≈ +31 g/mol).
Substituent Impact:
- 2-Methoxy group : Electron-donating, enhances π-π stacking in biological targets. ND-630, a related compound with this group, showed efficacy in reducing hepatic steatosis in preclinical studies .
- Chloro substituents (3- or 4-position): Electron-withdrawing, increasing lipophilicity and binding affinity in agrochemicals .
- Unsubstituted tetrahydropyran-acetic acid : Simpler structure with lower molecular weight, used as a synthetic intermediate .
Pharmacological and Agrochemically Relevant Analogs
- 3-Chloro derivative () : Used in drug candidates targeting neurological and metabolic disorders. Its molecular weight (254.71 g/mol) and chlorine atom improve membrane permeability .
- ND-630 (): Contains a 2-methoxyphenyl-THP moiety and is an ACC inhibitor for non-alcoholic steatohepatitis (NASH) and hepatocellular carcinoma.
- 4-Carboxylic acid derivative () : Features a direct carboxylic acid group, differing in acidity and hydrogen-bonding capacity compared to acetic acid derivatives .
Activité Biologique
Overview
2-[4-(2-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid is an organic compound characterized by a tetrahydropyran ring linked to a methoxyphenyl group and an acetic acid moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C14H18O4
- Molecular Weight : 250.29 g/mol
- CAS Number : 1226173-72-3
The compound acts primarily as a plasma metabolite , indicating its role in metabolic processes within the body. Its mechanism of action is still under investigation, but it has been suggested that it may serve as a biomarker for differentiating between non-small cell lung cancer patients and healthy individuals.
Anti-Cancer Properties
Recent studies have explored the compound's potential as an anti-cancer agent. It has been implicated in:
- Targeting Alpha1-Adrenergic Receptors : Research indicates that this compound may interact with alpha1-adrenergic receptors, which are involved in various cellular signaling pathways associated with cancer progression.
- Biomarker Potential : As a plasma metabolite, it shows promise in distinguishing between cancerous and non-cancerous states, particularly in lung cancer.
Anti-inflammatory and Antioxidant Effects
In addition to its anti-cancer properties, preliminary studies suggest that this compound may exhibit:
- Anti-inflammatory Activity : The compound's structural features may confer properties that inhibit inflammatory pathways.
- Antioxidant Activity : Its ability to scavenge free radicals could contribute to cellular protection against oxidative stress.
Case Studies
-
Lung Cancer Biomarker Study :
- A study evaluated the plasma levels of this compound in patients with non-small cell lung cancer compared to healthy controls. Results indicated significantly elevated levels in cancer patients, suggesting its potential role as a diagnostic biomarker.
-
Pharmacological Evaluation :
- In vitro assays demonstrated that the compound inhibits proliferation in various cancer cell lines, supporting its role as a therapeutic candidate.
Comparative Analysis
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Anti-cancer, anti-inflammatory |
| 2-Methoxyphenylacetic acid | Similar methoxyphenyl group | Limited biological activity |
| Vanillylmandelic acid | Different functional groups | Known for metabolic pathways |
Q & A
Basic Research Questions
Q. What are the key physical and chemical properties critical for characterizing 2-[4-(2-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid?
- Answer: Essential properties include molecular weight (236.26 g/mol, C₁₃H₁₆O₄), melting point (48–50°C for related derivatives), and spectral data (e.g., NMR, IR). These are foundational for confirming compound identity and purity. Use differential scanning calorimetry (DSC) for thermal stability assessment and HPLC with UV detection for purity analysis. Reference analogs like 4-(2-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid (CAS 1039931-72-0) for comparative studies .
Q. What synthetic routes are feasible for preparing this compound?
- Answer: A common approach involves:
Ring formation: Cyclization of a substituted diol using acid catalysis (e.g., p-toluenesulfonic acid).
Functionalization: Introducing the acetic acid moiety via nucleophilic substitution or ester hydrolysis (e.g., methyl ester intermediates like Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate, CAS 156002-64-1) .
Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the product. Validate purity via TLC and mass spectrometry .
Q. How can researchers confirm the structural integrity of this compound?
- Answer: Combine spectroscopic methods:
- NMR: ¹H/¹³C NMR to resolve the tetrahydropyran ring protons (δ 1.5–4.5 ppm) and methoxyphenyl signals (δ 3.8 ppm for OCH₃).
- X-ray crystallography: For unambiguous confirmation, as demonstrated in related brominated analogs (e.g., 2-(3-Bromo-4-methoxyphenyl)acetic acid) .
- High-resolution mass spectrometry (HRMS): To verify molecular formula .
Advanced Research Questions
Q. How to optimize reaction yields in multi-step syntheses involving sensitive intermediates?
- Answer:
- Temperature control: Use anhydrous conditions and inert atmospheres (N₂/Ar) for moisture-sensitive steps (e.g., Grignard reactions).
- Catalyst screening: Test Pd/C or enzyme-mediated catalysis for selective reductions/oxidations.
- Real-time monitoring: Employ in-situ FTIR or Raman spectroscopy to track reaction progress and minimize side products.
- Case study: A 62% yield was achieved for 4-methyl-4-(phenylethynyl)tetrahydro-2H-pyran using degassed CH₂Cl₂ and optimized column chromatography .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Answer:
- Comparative analysis: Cross-reference with structurally similar compounds (e.g., 4-(Hydroxymethyl)tetrahydropyran, CAS 85064-61-5) to assign ambiguous signals .
- Computational modeling: Use DFT calculations (Gaussian, ORCA) to predict NMR shifts and compare with experimental data.
- Isotopic labeling: Introduce ¹³C or ²H labels to trace specific proton environments .
Q. How to assess the compound’s potential bioactivity in drug discovery pipelines?
- Answer:
In silico screening: Perform molecular docking (AutoDock, Schrödinger) to predict binding affinity toward targets like cyclooxygenase-2 (COX-2) or kinases.
In vitro assays: Test anti-inflammatory activity via COX-2 inhibition or cytotoxicity using MTT assays on cancer cell lines (e.g., HepG2, MCF-7).
Structure-activity relationship (SAR): Modify the methoxyphenyl or acetic acid groups and compare bioactivity trends .
Q. What challenges arise in scaling up synthesis, and how are they mitigated?
- Answer:
- Byproduct formation: Optimize stoichiometry (e.g., excess PhEBX in alkyne couplings) and use flow chemistry for exothermic reactions .
- Purification bottlenecks: Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) or centrifugal partition chromatography.
- Regulatory compliance: Adhere to ECHA and EPA guidelines for hazardous waste disposal (e.g., chromium-based oxidants) .
Methodological Tables
Table 1: Key Synthetic Reagents and Conditions
| Step | Reagent/Condition | Purpose | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | KMnO₄ (acidic) | Oxidation to ketone | 75–80 | |
| 2 | LiAlH₄ (THF, 0°C) | Reduction to alcohol | 65 | |
| 3 | H₂SO₄ (reflux) | Ester hydrolysis | 90 |
Table 2: Analytical Data for Structural Confirmation
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR | δ 3.8 (s, 3H) | Methoxy group |
| ¹³C NMR | δ 172.5 | Carboxylic acid |
| HRMS | [M+H]⁺ 237.1 | C₁₃H₁₆O₄ confirmed |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
